

# Comparative Analysis of Fructose-bisphosphate Aldolase (FBA) Cross-Reactivity with Other Enzymes

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## Compound of Interest

Compound Name: *Fba 185*

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An objective guide for researchers, scientists, and drug development professionals on the specificity and potential off-target interactions of Fructose-bisphosphate Aldolase, a key enzyme in glycolysis and a protein of interest in diagnostics and therapeutics.

This guide provides a comparative overview of the cross-reactivity of Fructose-bisphosphate Aldolase (FBA), likely the enzyme referred to by the designation "**Fba 185**," with other enzymes. Understanding the potential for cross-reactivity is crucial for the development of specific diagnostic assays, targeted therapies, and effective vaccines, as FBA is not only a central metabolic enzyme but also a known allergen and a candidate for vaccine development against various pathogens.[1] This document summarizes available data on FBA's immunogenic cross-reactivity, details the experimental protocols for its assessment, and provides logical workflows for analysis.

## Introduction to Fructose-bisphosphate Aldolase (FBA)

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a pivotal enzyme in the glycolytic and gluconeogenic pathways.[2] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. In vertebrates, three tissue-specific isoforms of FBA exist: Aldolase A (muscle and red blood cells), Aldolase B (liver, kidney, and intestine), and Aldolase C (brain and neuronal tissue).[2][3] These isoforms share a

high degree of sequence identity, with 66% identity between human Aldolase A and B, 68% between B and C, and 78% between A and C.[3] Beyond its metabolic role, FBA has been identified as a "moonlighting" protein with functions in pathogenesis, acting as a surface receptor on various pathogens and contributing to host cell adhesion and invasion.[1][4]

## Cross-Reactivity Profile of Fructose-bisphosphate Aldolase

While comprehensive quantitative data on the cross-reactivity of FBA with a wide range of heterologous enzymes is limited in publicly accessible literature, existing studies in immunology and allergology provide valuable insights. The primary context in which FBA cross-reactivity has been studied is in relation to its immunogenicity.

A notable example of FBA cross-reactivity is observed in pollen-food allergy syndrome. A study identified FBA as the allergen mediating cross-allergy between Artemisia pollen and red fruit ginseng.[5] In this study, mass spectrometry of the reactive protein band (35-40 kDa) from red fruit ginseng identified both fructose-bisphosphate aldolase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). However, further analysis revealed that only FBA showed significant homology with known allergen components from Artemisia pollen (89-90% homology), suggesting it as the primary cross-reactive allergen.[5]

The following table summarizes the qualitative findings on FBA cross-reactivity. A lack of specific quantitative binding data (e.g., K<sub>d</sub> values or % cross-reactivity) in the reviewed literature prevents a more detailed quantitative comparison.

Interacting Molecule/Or ganism	Cross-Reactive Partner	Context	Experiment al Evidence	Quantitative Data	Reference
Human IgE (from Artemisia pollen allergic patient)	FBA from Red Fruit Ginseng	Pollen-Food Allergy Syndrome	Western Blot, Mass Spectrometry, Homology Search	Not provided	[5]
Human IgE (from Artemisia pollen allergic patient)	Glyceraldehy de-3-phosphate dehydrogena se (GAPDH) from Red Fruit Ginseng	Pollen-Food Allergy Syndrome	Identified by Mass Spectrometry but ruled out by homology	Not provided	[5]

## Experimental Protocols for Assessing Cross-Reactivity

The determination of enzyme cross-reactivity, particularly for immunogenic proteins like FBA, relies on a set of established immunoassays. Below are detailed methodologies for key experiments.

### Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often used to determine the cross-reactivity of an antibody with various antigens.

**Objective:** To quantify the binding of an anti-FBA antibody to FBA and potential cross-reactive enzymes.

**Materials:**

- High-binding 96-well microtiter plates
- Recombinant Fructose-bisphosphate Aldolase (coating antigen)
- A panel of other enzymes to be tested for cross-reactivity
- Primary antibody against FBA
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
- Wash buffer (PBS with 0.05% Tween-20)
- Substrate solution (e.g., TMB for HRP)
- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

Protocol:

- Coating: Coat the wells of a 96-well plate with a fixed concentration of FBA (e.g., 1-10 µg/mL) in a coating buffer overnight at 4°C.
- Washing: Wash the plate three times with wash buffer to remove unbound antigen.
- Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Competition: In separate tubes, pre-incubate the anti-FBA primary antibody at a fixed concentration with serial dilutions of FBA (for the standard curve) or the test enzymes.
- Incubation: Add the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step to remove unbound antibodies.

- **Secondary Antibody:** Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add the substrate solution to the wells and incubate in the dark until a color change is observed.
- **Stopping the Reaction:** Add the stop solution to each well.
- **Measurement:** Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

**Data Analysis:** The percentage of cross-reactivity can be calculated using the following formula:  
$$\% \text{ Cross-reactivity} = (\text{Concentration of FBA at 50\% inhibition} / \text{Concentration of test enzyme at 50\% inhibition}) \times 100$$

## Western Blotting for Specificity Assessment

Western blotting allows for the identification of specific proteins in a complex mixture. It can be used to visually assess the binding of an anti-FBA antibody to FBA and other proteins.

**Objective:** To qualitatively assess the binding of an anti-FBA antibody to a panel of enzymes.

**Materials:**

- Protein samples (FBA and other test enzymes)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer
- Anti-FBA primary antibody
- Enzyme-conjugated secondary antibody

- Wash buffer
- Chemiluminescent or colorimetric substrate
- Imaging system

Protocol:

- Sample Preparation: Denature protein samples by boiling in Laemmli buffer.
- SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the anti-FBA primary antibody overnight at 4°C.
- Washing: Wash the membrane three times with wash buffer.
- Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the substrate and detect the signal using an appropriate imaging system.

## Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of molecular interactions. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.<sup>[6]</sup>

Objective: To determine the binding kinetics of an anti-FBA antibody to FBA and other enzymes.

Materials:

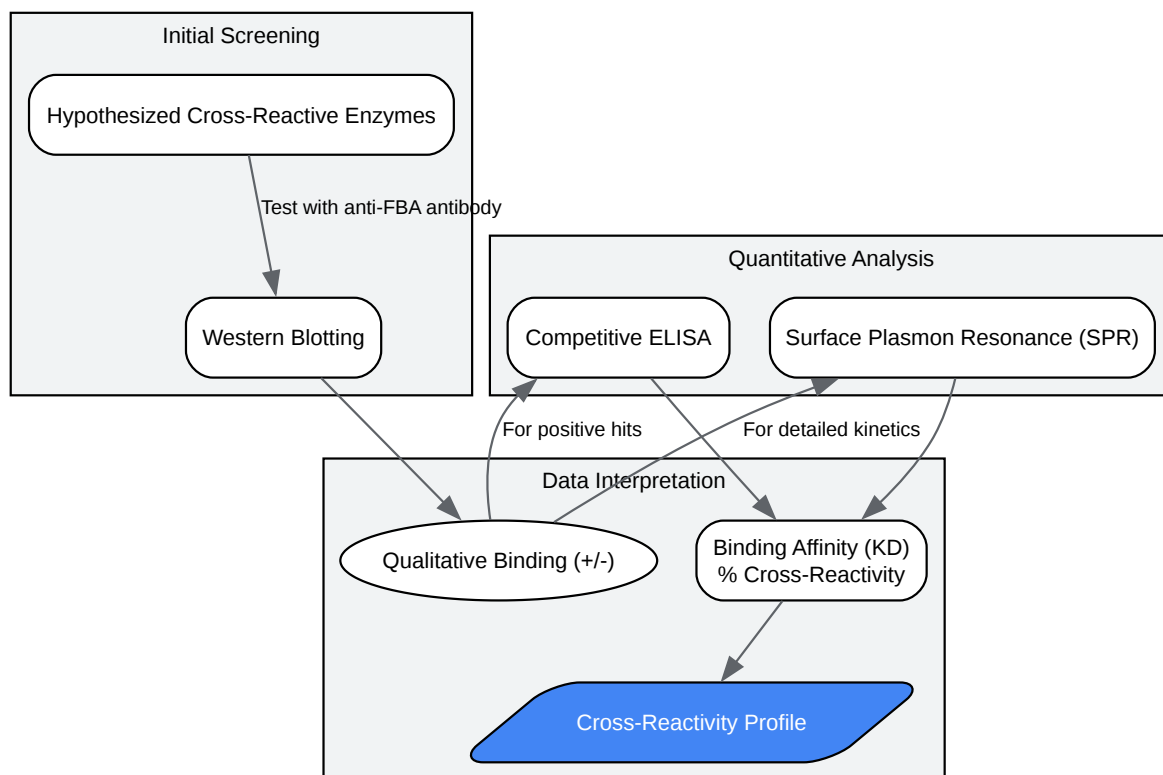
- SPR instrument and sensor chips (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Anti-FBA antibody (ligand)
- FBA and other test enzymes (analytes)
- Running buffer (e.g., HBS-EP+)

Protocol:

- **Ligand Immobilization:** Immobilize the anti-FBA antibody onto the sensor chip surface using standard amine coupling chemistry.
- **Analyte Injection:** Inject serial dilutions of FBA over the sensor surface to determine its binding kinetics.
- **Regeneration:** Regenerate the sensor surface with a suitable regeneration buffer to remove the bound analyte.
- **Cross-Reactivity Testing:** Inject serial dilutions of the other test enzymes over the immobilized antibody surface.
- **Data Analysis:** Analyze the sensorgrams to determine the association rate ( $k_a$ ), dissociation rate ( $k_d$ ), and equilibrium dissociation constant ( $K_D$ ) for each interaction.

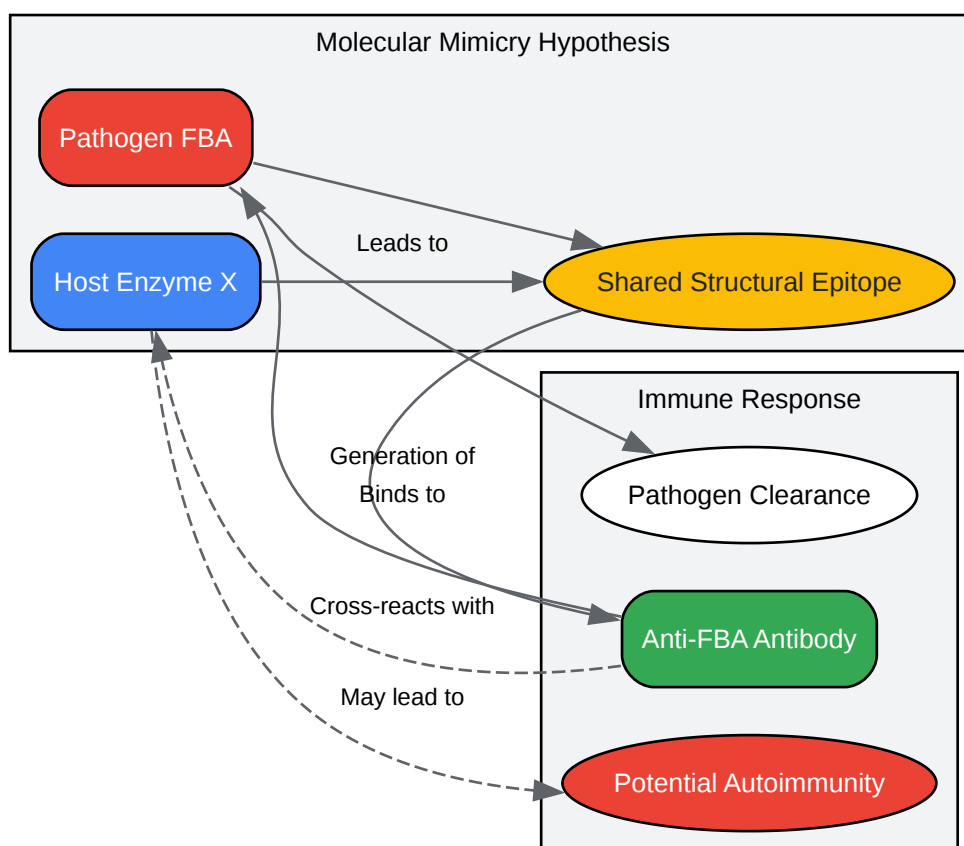
## Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments to assess FBA cross-reactivity.



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Workflow for assessing FBA cross-reactivity.



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Conceptual diagram of molecular mimicry involving FBA.

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